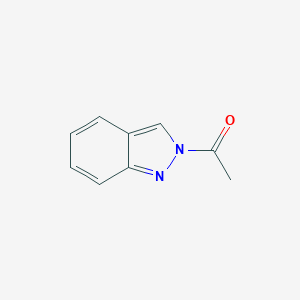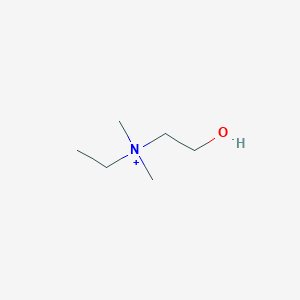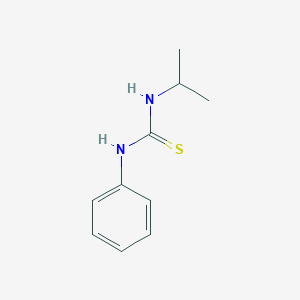
Tungsten(IV) chloride
Overview
Description
Mechanism of Action
Tungsten(IV) chloride, also known as tungsten tetrachloride, is an inorganic compound with the formula WCl4 . It is a diamagnetic black solid and is of interest in research as one of a handful of binary tungsten chlorides .
Target of Action
This compound is primarily used as a precursor reactant for the preparation of highly conductive tungsten diselenide nanosheets . The compound interacts with its targets to initiate a series of reactions that result in the formation of these nanosheets .
Mode of Action
This compound is polymeric, consisting of linear chains of tungsten atoms each in octahedral geometry . Of the six chloride ligands attached to each tungsten center, four are bridging ligands . The compound’s interaction with its targets involves the reduction of this compound with sodium, yielding the ditungsten(III) heptachloride derivative .
Biochemical Pathways
It is known that the compound plays a role in the preparation of highly conductive tungsten diselenide nanosheets . This suggests that this compound may influence pathways related to conductivity and nanosheet formation.
Result of Action
The primary result of this compound’s action is the formation of highly conductive tungsten diselenide nanosheets . These nanosheets have potential applications in various fields, including electronics and materials science.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances, temperature, and pH. It is also worth noting that this compound is a highly reactive crystalline solid and can be corrosive , suggesting that its action and stability may be significantly influenced by its storage and handling conditions.
Biochemical Analysis
Biochemical Properties
Tungsten(IV) chloride may interact with various enzymes, proteins, and other biomolecules. For instance, tungsten-based nanoparticles have been found to disrupt multiple vital processes within bacterial cells, including cell wall synthesis, protein synthesis, DNA replication, and enzyme activity . Tungsten is also known to be an essential element in several bacterial and archaeal enzymes .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. For example, chronic oral tungsten exposure led to the accumulation of LAMP1-positive lysosomes in renal tubular epithelial cells, causing renal inflammation . In vitro, tungsten induced a similar inflammatory status in proximal tubule epithelial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules. Like most binary metal halides, this compound is polymeric, consisting of linear chains of tungsten atoms each in octahedral geometry . Reduction of this compound with sodium yields the ditungsten(III) heptachloride derivative .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in female Wistar rats, a 99% reduction in the activity of sulfite oxidase caused by drinking water containing tungsten led to the occurrence of mammary adenocarcinomas .
Metabolic Pathways
This compound may be involved in various metabolic pathways. Tungsten is known to interfere with the absorption of molybdenum and increases its excretion with the urine . In molybdenum-dependent enzymes, tungsten is able to displace molybdenum, leading to an inhibition of the activities of several enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tungsten(IV) chloride is typically prepared by the reduction of tungsten hexachloride (WCl₆). Several reductants can be used for this purpose, including red phosphorus, tungsten hexacarbonyl, gallium, tin, and antimony. Among these, antimony is reported to be the most effective . The general reaction can be represented as: [ \text{WCl}_6 + \text{Sb} \rightarrow \text{WCl}_4 + \text{SbCl}_3 ]
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting tungsten metal with chlorine gas at high temperatures (800-900°C). The process involves placing metal tungsten and chlorine into a reactor, where they react to form tungsten tetrachloride. The product is then collected through steps such as decompression and cooling .
Chemical Reactions Analysis
Types of Reactions: Tungsten(IV) chloride undergoes various types of chemical reactions, including reduction, substitution, and complex formation.
Common Reagents and Conditions:
Reduction: Reduction of this compound with sodium yields the ditungsten(III) heptachloride derivative: [ 2 \text{WCl}_4 + 5 \text{THF} + 2 \text{Na} \rightarrow [\text{Na(THF)}_3][\text{W}_2\text{Cl}_7(\text{THF})_2] + \text{NaCl} ]
Substitution: this compound can react with various ligands to form complexes.
Major Products Formed: The major products formed from these reactions include ditungsten(III) heptachloride and various tungsten-ligand complexes.
Scientific Research Applications
Tungsten(IV) chloride has several scientific research applications, including:
Chemistry: It is used as a precursor for the preparation of highly conductive tungsten diselenide nanosheets.
Material Science: this compound is utilized in the synthesis of various tungsten-based materials, including tungsten oxides and tungsten bronzes.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Optoelectronics and Semiconductor Materials: this compound is employed in the preparation of optoelectronic and semiconductor materials.
Comparison with Similar Compounds
- Tungsten(V) chloride (WCl₅)
- Tungsten hexachloride (WCl₆)
- Tungsten(IV) fluoride (WF₄)
Properties
IUPAC Name |
tetrachlorotungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.W/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUIDGQAIILFBW-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[W](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
WCl4, Cl4W | |
| Record name | tungsten(IV) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tungsten(IV)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158866 | |
| Record name | (T-4)-Tungsten chloride (WCl4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13470-13-8 | |
| Record name | Tungsten chloride (WCl4), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13470-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tungsten tetrachloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (T-4)-Tungsten chloride (WCl4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tungsten(IV) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tungsten Tetrachloride?
A1: Tungsten Tetrachloride has the molecular formula WCl4 and a molecular weight of 325.64 g/mol.
Q2: What is the structure of Tungsten Tetrachloride?
A2: Tungsten Tetrachloride exists in both crystalline and amorphous forms. The crystalline form consists of a polymer of opposite-edge-sharing bioctahedra with alternating short and long Tungsten-Tungsten distances []. This structure was determined using single-crystal X-ray diffractometry [].
Q3: Is there spectroscopic data available for Tungsten Tetrachloride?
A3: Yes, Tungsten chloride pentafluoride, a related compound, has been studied using NMR and infrared spectroscopy []. Additionally, electronic absorption spectroscopy has been used to investigate the speciation of Tungsten in alkali chloride melts, providing insight into the behavior of Tungsten(IV) chloro species [].
Q4: How stable is Tungsten Tetrachloride?
A4: Tungsten Tetrachloride exhibits thermal instability, readily undergoing disproportionation reactions at elevated temperatures. For instance, heating Tungsten Tetrachloride in a closed vessel leads to its disproportionation into Tungsten pentachloride and a Tungsten chloride species with an empirical formula of WCl2.6 [].
Q5: Are there any specific material compatibility concerns with Tungsten Tetrachloride?
A5: Tungsten Tetrachloride is highly reactive and sensitive to moisture. It reacts readily with water and oxygen. Therefore, it should be handled under inert conditions using appropriate techniques and materials.
Q6: Does Tungsten Tetrachloride have any known catalytic applications?
A6: Yes, Tungsten Tetrachloride has been shown to promote the oxidative coupling of carbon dioxide and ethylene at ambient temperatures, leading to the formation of tetrakis(trimethylphosphite)tungsten acrylate hydride complexes []. This reaction holds potential for the reductive functionalization of carbon dioxide into valuable chemicals like methyl acrylate [].
Q7: How does Tungsten Tetrachloride facilitate the coupling of carbon dioxide and ethylene?
A7: The reaction proceeds through the formation of an intermediate complex, trans-tetrakis(trimethylphosphite)tungsten bis(ethylene), generated by the alkali metal reduction of Tungsten Tetrachloride in the presence of trimethylphosphite and ethylene []. This complex facilitates the oxidative coupling, resulting in the incorporation of carbon dioxide into the acrylate hydride complexes [].
Q8: What are some methods for synthesizing Tungsten Tetrachloride?
A8: Tungsten Tetrachloride can be synthesized by several methods:
- Reduction of Tungsten Hexachloride: This can be achieved using various reducing agents like mercury [], bismuth [], antimony [], red phosphorus [], or tin in solution [].
Q9: How does the choice of reducing agent influence Tungsten Tetrachloride synthesis?
A9: Different reducing agents result in varying yields and purity of Tungsten Tetrachloride. For instance, tin reduction in 1,2-dichloroethane produces highly reactive Tungsten Tetrachloride powder in high yield []. Each method presents advantages and disadvantages in terms of safety, efficiency, and product purity.
Q10: What are some notable reactions of Tungsten Tetrachloride?
A10: Tungsten Tetrachloride readily forms complexes with various ligands:
- Diethyl Ether: It forms a bis-adduct complex, trans-tetrachloridobis(diethyl ether)tungsten(IV), characterized by X-ray crystallography [].
- N-heterocyclic carbenes (NHCs): Tungsten Tetrachloride reacts with NHCs like IMes, IDipp, and IiPrMe to form both bis-NHC and mono-NHC complexes []. These complexes have been further derivatized by reacting with cyclic (alkyl)(amino)carbenes and other two-electron donor ligands [].
- Phosphines: Tungsten Tetrachloride reacts with trimethylphosphite in the presence of ethylene to form trans-tetrakis(trimethylphosphite)tungsten bis(ethylene) [].
Q11: Does Tungsten Tetrachloride have applications in material science?
A11: Yes, Tungsten Tetrachloride serves as a precursor for synthesizing Tungsten oxide nanoparticles []. These nanoparticles find applications in various fields, including catalysis, electronics, and energy storage.
Q12: How are Tungsten oxide nanoparticles prepared from Tungsten Tetrachloride?
A12: Tungsten oxide nanoparticles can be synthesized through a wet chemical method using Tungsten Tetrachloride and natural microfibrous inorganic clay (sepiolite) as starting materials []. The process involves the precipitation of Tungsten oxide species onto sepiolite under basic conditions followed by thermal treatment []. This method offers a cost-effective and environmentally friendly approach to producing Tungsten oxide nanoparticles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















